5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine
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Overview
Description
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine is a synthetic nucleoside analog This compound is characterized by the presence of a bis(4-methoxyphenyl)(phenyl)methyl group attached to the 5’-hydroxyl group of thymidine, with a formyl group at the 3’-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves multiple steps. The starting material, thymidine, undergoes protection of the 5’-hydroxyl group with bis(4-methoxyphenyl)(phenyl)methyl chloride in the presence of a base such as pyridine. The 3’-hydroxyl group is then oxidized to a formyl group using reagents like Dess-Martin periodinane or Swern oxidation conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification .
Chemical Reactions Analysis
Types of Reactions
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine undergoes various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Utilized in the production of oligonucleotides for research and therapeutic purposes.
Mechanism of Action
The mechanism of action of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine involves its incorporation into DNA during replication. The presence of the bulky bis(4-methoxyphenyl)(phenyl)methyl group can hinder the activity of DNA polymerases, leading to chain termination. This property makes it a potential candidate for antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxyuridine: Similar structure but lacks the formyl group at the 3’-position.
5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2’-deoxy-2’-fluorouridine: Contains a fluorine atom at the 2’-position instead of a hydroxyl group.
Uniqueness
The uniqueness of 5’-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3’-deoxy-3’-formylthymidine lies in its specific structural modifications, which confer distinct biochemical properties. The formyl group at the 3’-position and the bulky bis(4-methoxyphenyl)(phenyl)methyl group at the 5’-position make it a valuable tool in biochemical research and potential therapeutic applications .
Properties
CAS No. |
162583-94-0 |
---|---|
Molecular Formula |
C32H32N2O7 |
Molecular Weight |
556.6 g/mol |
IUPAC Name |
(2S,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbaldehyde |
InChI |
InChI=1S/C32H32N2O7/c1-21-18-34(31(37)33-30(21)36)29-17-22(19-35)28(41-29)20-40-32(23-7-5-4-6-8-23,24-9-13-26(38-2)14-10-24)25-11-15-27(39-3)16-12-25/h4-16,18-19,22,28-29H,17,20H2,1-3H3,(H,33,36,37)/t22-,28-,29-/m1/s1 |
InChI Key |
OWEWLFTYSHJDCP-RNOQYBQRSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C=O |
Origin of Product |
United States |
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